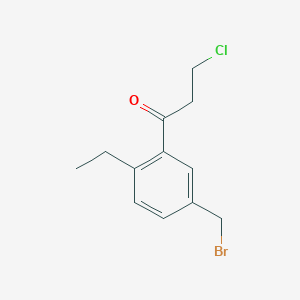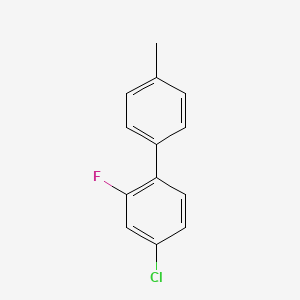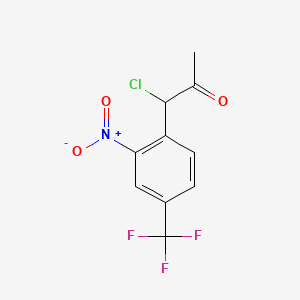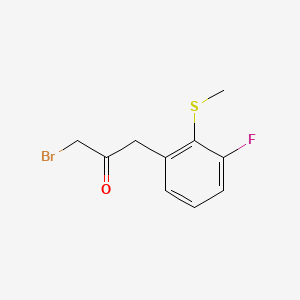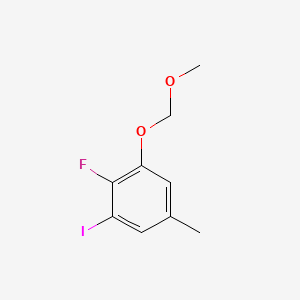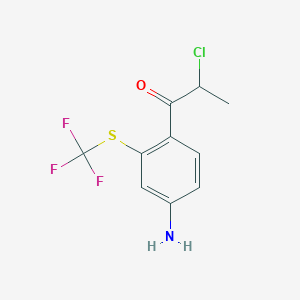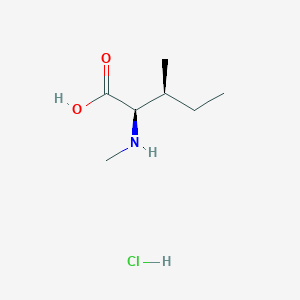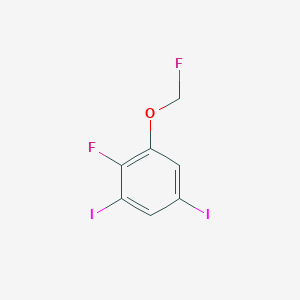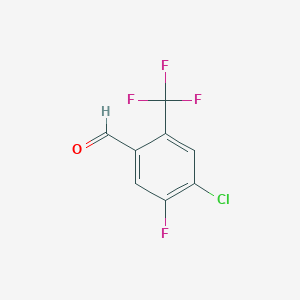
4-Chloro-5-fluoro-2-(trifluoromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-fluoro-2-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3ClF4O. It is a fluorinated benzaldehyde derivative, characterized by the presence of chlorine, fluorine, and trifluoromethyl groups on the benzene ring. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 4-Chloro-5-fluoro-2-(trifluoromethyl)benzaldehyde typically involves multi-step reactions. One common method is the Friedel-Crafts acylation, followed by halogenation and formylation reactions. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Chloro-5-fluoro-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reagents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired products.
Scientific Research Applications
4-Chloro-5-fluoro-2-(trifluoromethyl)benzaldehyde is utilized in scientific research for various applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-2-(trifluoromethyl)benzaldehyde depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electronegative fluorine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .
Comparison with Similar Compounds
4-Chloro-5-fluoro-2-(trifluoromethyl)benzaldehyde can be compared with similar compounds such as:
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: This compound has a similar structure but with different positions of the chlorine and fluorine atoms, leading to variations in reactivity and applications.
4-Fluoro-2-(trifluoromethyl)benzaldehyde: Lacks the chlorine atom, which can result in different chemical properties and uses.
2-Chloro-5-(trifluoromethyl)benzaldehyde:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it valuable for targeted synthetic applications.
Properties
Molecular Formula |
C8H3ClF4O |
|---|---|
Molecular Weight |
226.55 g/mol |
IUPAC Name |
4-chloro-5-fluoro-2-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H3ClF4O/c9-6-2-5(8(11,12)13)4(3-14)1-7(6)10/h1-3H |
InChI Key |
CZXOJQLZFDXRIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


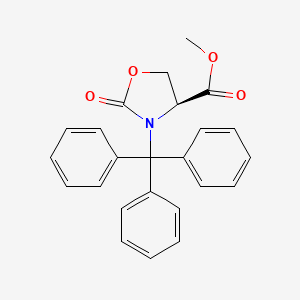
![(3S,4S)-3-Amino-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-7-carbonitrile hydrochloride](/img/structure/B14040984.png)
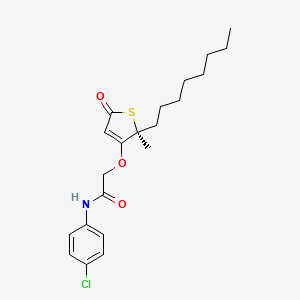
![4-[Carboxy-(3,4-dichlorophenyl)methyl]piperazine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B14040996.png)
